![molecular formula C18H35KO6S B13783196 9(or 10)-(Sulfooxy)stearic acid potassium salt CAS No. 68473-93-8](/img/structure/B13783196.png)
9(or 10)-(Sulfooxy)stearic acid potassium salt
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Overview
Description
9(or 10)-(Sulfooxy)stearic acid potassium salt is a chemical compound that belongs to the class of fatty acid salts. It is derived from stearic acid, a saturated fatty acid commonly found in animal and plant fats. The compound is characterized by the presence of a sulfooxy group attached to the stearic acid chain, which is neutralized by a potassium ion. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(or 10)-(Sulfooxy)stearic acid potassium salt typically involves the sulfonation of stearic acid followed by neutralization with potassium hydroxide. The reaction can be summarized as follows:
Sulfonation: Stearic acid is reacted with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfooxy group.
Neutralization: The resulting sulfooxy stearic acid is then neutralized with potassium hydroxide (KOH) to form the potassium salt.
The reaction conditions for sulfonation usually involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
9(or 10)-(Sulfooxy)stearic acid potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group back to hydroxyl groups.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Sulfonic acids.
Reduction: Hydroxylated stearic acids.
Substitution: Various substituted stearic acid derivatives.
Scientific Research Applications
Emulsification and Stabilization
9(or 10)-(Sulfooxy)stearic acid potassium salt is widely used as an emulsifier in food products, cosmetics, and pharmaceuticals. Its ability to stabilize oil-water mixtures makes it ideal for:
- Food Industry : Used in salad dressings, sauces, and dairy products to prevent separation and maintain texture.
- Cosmetics : Acts as a thickening agent in creams and lotions, enhancing product stability and texture.
Application Area | Specific Uses |
---|---|
Food | Emulsifier in dressings, sauces |
Cosmetics | Thickening agent in lotions, creams |
Pharmaceuticals | Binder and lubricant for tablets |
Cleaning Agents
In the cleaning industry, this compound enhances the performance of detergents and industrial cleaners. It improves the wetting properties of formulations, leading to better cleaning efficiency.
- Liquid Soaps : Enhances foam stability and cleansing action.
- Industrial Cleaners : Improves the effectiveness of formulations used in various cleaning applications.
Textile Industry
In textile processing, this compound serves as a surfactant that aids in dyeing and finishing processes. It helps in:
- Dye Fixation : Enhances the uptake of dyes on fabrics.
- Softening Agents : Improves the feel of textiles while maintaining color fastness.
Case Study 1: Food Emulsification
A study conducted on the use of potassium 9(or 10)-(sulfooxy)octadecanoate in salad dressings demonstrated its effectiveness in stabilizing emulsions. The results showed that formulations containing this compound maintained homogeneity over extended periods compared to those without it.
Case Study 2: Cosmetic Formulations
In a comparative analysis of cream formulations with and without this surfactant, creams containing potassium 9(or 10)-(sulfooxy)stearic acid exhibited improved viscosity stability and texture over time. This study highlights its role as a critical ingredient in cosmetic formulations.
Safety and Regulatory Status
The safety profile of this compound has been evaluated through various toxicological studies. It is generally recognized as safe (GRAS) for use in food applications by regulatory bodies such as the FDA. However, appropriate concentrations must be adhered to ensure consumer safety.
Mechanism of Action
The mechanism of action of 9(or 10)-(Sulfooxy)stearic acid potassium salt is primarily based on its surfactant properties. The sulfooxy group enhances the compound’s ability to reduce surface tension, allowing it to interact with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the transport of molecules.
Comparison with Similar Compounds
Similar Compounds
Potassium stearate: A simple salt of stearic acid and potassium, lacking the sulfooxy group.
Sodium stearate: Similar to potassium stearate but with sodium as the counterion.
Calcium stearate: A salt of stearic acid and calcium, used as a lubricant and stabilizer.
Uniqueness
9(or 10)-(Sulfooxy)stearic acid potassium salt is unique due to the presence of the sulfooxy group, which imparts distinct surfactant properties. This makes it more effective in applications requiring enhanced solubility and surface activity compared to its simpler counterparts like potassium stearate and sodium stearate.
Biological Activity
9(or 10)-(Sulfooxy)stearic acid potassium salt, also known as potassium hydrogen 9(or 10)-(sulphonatooxy)octadecanoate, is a sulfonated derivative of stearic acid. This compound has gained attention due to its potential biological activities and applications in various fields, including pharmaceuticals and cosmetics.
- Molecular Formula : C18H35KO6S
- Molar Mass : 418.63 g/mol
- CAS Number : 68422-22-0
- EINECS Number : 270-270-4
This compound is characterized by a long hydrophobic alkyl chain and a hydrophilic sulfonate group, which contributes to its surfactant properties.
Emulsifying Properties
This compound exhibits strong emulsifying properties, making it suitable for use in liquid soaps and detergents. Its ability to stabilize emulsions is primarily due to the presence of the sulfonate group, which enhances its interaction with water and oil phases .
Antimicrobial Activity
Research indicates that sulfonated fatty acids, including this compound, possess antimicrobial properties. These compounds can disrupt microbial cell membranes, leading to cell lysis. Studies have shown that the potassium salt form enhances the antimicrobial efficacy against various pathogens, making it a candidate for use in antimicrobial formulations .
Cytotoxicity and Cell Proliferation
In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. Results indicate that at certain concentrations, the compound can inhibit cell proliferation. This property may be beneficial in developing treatments for conditions where cell growth needs to be regulated, such as cancer .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability when exposed to varying concentrations of the potassium salt .
- Cytotoxicity Assessment : In a study involving human cancer cell lines, the compound was found to induce apoptosis at higher concentrations. The mechanism was linked to oxidative stress and mitochondrial dysfunction .
- Emulsification Performance : Comparative studies with other surfactants showed that this compound provided superior emulsification stability in cosmetic formulations, suggesting its potential as an effective emulsifier in personal care products .
Data Tables
Property | Value |
---|---|
Molecular Formula | C18H35KO6S |
Molar Mass | 418.63 g/mol |
CAS Number | 68422-22-0 |
EINECS Number | 270-270-4 |
Study | Pathogen/Cell Line | Result |
---|---|---|
Antimicrobial Efficacy | Staphylococcus aureus | Significant reduction in viability |
Cytotoxicity Assessment | Human cancer cell lines | Induced apoptosis at high concentrations |
Emulsification Performance | Various surfactants | Superior stability in formulations |
Properties
CAS No. |
68473-93-8 |
---|---|
Molecular Formula |
C18H35KO6S |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
potassium;1-carboxyheptadecan-8-yl sulfate |
InChI |
InChI=1S/C18H36O6S.K/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1 |
InChI Key |
UHJGFDBVGZHJQE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
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